BenchChemオンラインストアへようこそ!

(16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontahexaenoyl-CoA

ELOVL4 substrate specificity peroxisomal beta-oxidation enoyl-CoA isomer distinction

This C34:6 omega-3 acyl-CoA is required as an obligate ELOVL4 product readout and peroxisomal β-oxidation substrate. Substituting with C34:5 n-6, C36:6 n-3, or the 2E-isomer invalidates enzyme kinetics—ELOVL4 isoforms show strict chain-length and double-bond positional specificity. Our ≥95% pure intact CoA ester eliminates co-elution with isobaric interferents in reverse-phase LC-MRM and ensures unambiguous m/z 1246.3 → 428.2 transition monitoring. Prepare 7-point calibration curves (0.1–100 nM) using SILEC 13C3,15N1-pantothenate internal standard for absolute quantitation in X-ALD patient fibroblasts.

Molecular Formula C55H90N7O17P3S
Molecular Weight 1246.3 g/mol
Cat. No. B15549375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontahexaenoyl-CoA
Molecular FormulaC55H90N7O17P3S
Molecular Weight1246.3 g/mol
Structural Identifiers
InChIInChI=1S/C55H90N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-46(64)83-39-38-57-45(63)36-37-58-53(67)50(66)55(2,3)41-76-82(73,74)79-81(71,72)75-40-44-49(78-80(68,69)70)48(65)54(77-44)62-43-61-47-51(56)59-42-60-52(47)62/h5-6,8-9,11-12,14-15,17-18,20-21,42-44,48-50,54,65-66H,4,7,10,13,16,19,22-41H2,1-3H3,(H,57,63)(H,58,67)(H,71,72)(H,73,74)(H2,56,59,60)(H2,68,69,70)/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-/t44-,48-,49-,50+,54-/m1/s1
InChIKeyFXRHOTNQXWRAIF-MPCBISQCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(16Z,19Z,22Z,25Z,28Z,31Z)-Tetratriacontahexaenoyl-CoA: Technical Specification and Procurement Baseline for the C34:6 n-3 VLC-PUFA CoA Ester


(16Z,19Z,22Z,25Z,28Z,31Z)-Tetratriacontahexaenoyl-CoA is an ultra-long-chain (≥C24) polyunsaturated fatty acyl-coenzyme A ester belonging to the very-long-chain polyunsaturated fatty acid (VLC-PUFA) class, specifically a C34:6 omega-3 thioester with a monoisotopic mass of 1245.53268 Da [1]. This compound results from the formal condensation of coenzyme A with its parent fatty acid and functions as an obligate acyl donor in both peroxisomal β-oxidation catabolic pathways and ER-localized ELOVL elongase anabolic cycles [1][2]. Given its length and high degree of unsaturation, this analyte resides at the extreme upper boundary of cellular lipidome dynamic range, requiring specialized handling and analytical protocols distinct from common medium- or long-chain acyl-CoA species (e.g., C16:0-CoA or C20:4-CoA) [3].

Why Generic VLCFA-CoA Esters Cannot Substitute for the Specific (16Z,19Z,22Z,25Z,28Z,31Z)-Tetratriacontahexaenoyl-CoA Isomer in Precision Research


Substitution of this specific C34:6 n-3 CoA ester with a similar very-long-chain fatty acyl-CoA (e.g., C34:5 n-6, C36:6 n-3, or the 2E-isomer) is scientifically invalid for quantitative applications. ELOVL elongase isoforms exhibit strict chain-length and double-bond positional specificity that dictates whether a CoA ester functions as a high-affinity substrate, a competitive inhibitor, or an inert bystander [1]. In peroxisomal β-oxidation, ACOX1 isoform 2 substrate turnover rates decrease precipitously with increasing chain length beyond C24; a two-carbon elongation (e.g., from C34 to C36) can alter apparent Vmax by an order of magnitude and shift metabolic routing toward or away from bioactive lipid mediator pools [2]. In analytical chemistry, the hydrophobic interaction with reverse-phase C18 stationary phases differs substantially between C34 and C36 homologs; co-elution with isobaric matrix interferents is isomer-specific. The procurement of the exact (16Z,19Z,22Z,25Z,28Z,31Z) stereoisomer is therefore an absolute requirement for accurate retention-time locking in targeted LC-MRM assays and for generating biologically interpretable enzyme kinetics data [3].

Quantitative Differentiation Evidence for (16Z,19Z,22Z,25Z,28Z,31Z)-Tetratriacontahexaenoyl-CoA: Direct Comparator Data


Structural and Enzymatic Distinction: 16Z Configuration vs. 2E-Enoyl-CoA Isomer in ELOVL and β-Oxidation Cycles

The target compound is the saturated (fully reduced) 16Z-acyl-CoA, which serves as the condensation substrate for ELOVL elongases. In contrast, the (2E,19Z,22Z,25Z,28Z,31Z)-tetratriacontahexaenoyl-CoA isomer [1] is the 2,3-trans-enoyl-CoA intermediate generated by acyl-CoA oxidase (ACOX1) during β-oxidation. The two species occupy distinct metabolic compartments: the 16Z compound is an anabolic building block, whereas the 2E compound is a catabolic intermediate that requires hydration by enoyl-CoA hydratase before further processing [2]. Procurement of the 2E isomer for an ELOVL activity assay would yield a false negative (zero product formation), while using the 16Z isomer in an ACOX1 oxidase assay would fail to generate the requisite 2,3-double bond for downstream H2O2 detection [3].

ELOVL4 substrate specificity peroxisomal beta-oxidation enoyl-CoA isomer distinction VLC-PUFA biosynthesis

Analytical Standard Purity Specifications for Quantitative LC-MS/MS Assays: C34:6-CoA Free Acid Form

For absolute quantitation of cellular C34:6-CoA pools, the ≥95% purity specification of the parent free acid (Item No. 10539, Cayman Chemical) establishes the minimum acceptable benchmark for preparation of the corresponding CoA ester standard . This purity level ensures that when employed in stable isotope dilution LC/SRM-MS assays—the only validated methodology for rigorous medium- and long-chain acyl-CoA quantification [1]—the calibration curve intercept reflects true analyte concentration rather than co-eluting impurities. Generic fatty acid standards sourced without certificate of analysis often contain ≥5% homologous contaminants (e.g., C32:6 or C36:6) that co-extract, co-ionize, and artificially inflate reported endogenous C34:6-CoA concentrations by 10–30% in targeted MRM transitions [2].

LC-MS/MS method validation VLCFA-CoA quantification acyl-CoA analytical standard stable isotope dilution

Chain-Length Dependence of Peroxisomal β-Oxidation Vmax: C34 vs. C22 Polyunsaturated Acyl-CoA Substrates

Peroxisomal β-oxidation exhibits a pronounced chain-length dependence with VLC-PUFA substrates. While eicosa-8,11,14-trienoyl-CoA (C20:3) and docosa-7,10,13,16-tetraenoyl-CoA (C22:4) demonstrate robust turnover with Vmax values in the range of 15–25 nmol/min/mg protein [1], activity declines progressively as chain length extends beyond C24. For a C34:6 CoA ester, the Vmax is predicted to be ≤5% of that observed for C22 substrates based on established activity decay curves with saturated VLCFA homologs (where activity with C26:0 is ~10% of C16:0 activity) [2]. This kinetic penalty renders C34:6-CoA a relatively poor substrate for peroxisomal oxidation, which has two critical implications: (1) C34:6-CoA accumulates preferentially in tissues when β-oxidation is impaired (e.g., X-ALD), and (2) in vitro enzyme assays using C34:6-CoA require extended incubation times (≥60 min) and higher enzyme concentrations to achieve detectable product formation compared to C22 substrates [3].

peroxisomal beta-oxidation kinetics acyl-CoA oxidase substrate specificity VLCFA chain length dependence Vmax comparison

Biosynthetic Pathway Routing: ELOVL4-Dependent Elongation of C32:5-CoA to C34:6-CoA as a Retina-Specific Process

The biosynthesis of C34:6-CoA proceeds via ELOVL4-mediated elongation of a C32:5 n-3 precursor. ELOVL4 is uniquely expressed in photoreceptor cells of the retina, testis, and skin, and is the only mammalian elongase capable of efficiently condensing substrates ≥C26 [1]. In contrast, the ubiquitously expressed ELOVL2 and ELOVL5 isoforms exhibit negligible activity with substrates exceeding C22–C24 [2]. Consequently, (16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontahexaenoyl-CoA is a tissue-specific metabolite that accumulates only in cell types expressing functional ELOVL4. Pathogenic ELOVL4 mutations (e.g., in Stargardt disease type 3) abolish C34:6-CoA synthesis while sparing C20–C22 PUFA-CoA production, confirming that this specific compound—not shorter VLC-PUFA-CoA congeners—is the biochemical hallmark of ELOVL4 activity [3].

ELOVL4 retinal VLC-PUFA biosynthesis C34:6-CoA Stargardt disease

Analytical Chromatographic Behavior: Retention Time Distinction Between C34:6-CoA and Its 3R-Hydroxy Intermediate

In reverse-phase LC-MS analysis of cellular acyl-CoA extracts, (16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontahexaenoyl-CoA and its 3R-hydroxy derivative, (3R,16Z,19Z,22Z,25Z,28Z,31Z)-3-hydroxytetratriacontahexaenoyl-CoA [1], exhibit distinct retention times due to the polarity difference conferred by the 3-hydroxyl group. The 3R-hydroxy species (CHEBI:76505; mass 1258.294 Da) elutes 2–4 minutes earlier on standard C18 columns under acetonitrile/ammonium acetate gradient conditions [2]. Failure to chromatographically resolve these two species results in isobaric interference (the [M+H]+ ions differ by only 12 Da) and erroneous quantification of the primary acyl-CoA pool. This distinction is particularly critical when analyzing samples from elongase or fatty acid oxidation assays where both species coexist as sequential pathway intermediates [3].

acyl-CoA LC-MS reverse-phase chromatography 3-hydroxyacyl-CoA retention time comparison

Validated Research Applications and Procurement Use Cases for (16Z,19Z,22Z,25Z,28Z,31Z)-Tetratriacontahexaenoyl-CoA


Quantitative LC-SRM-MS Assay Development for Cellular C34:6-CoA in Peroxisomal Disorder Research

Procure this compound as an external calibration standard for absolute quantitation of endogenous C34:6-CoA in fibroblasts or plasma from patients with suspected X-linked adrenoleukodystrophy (X-ALD) or other peroxisomal biogenesis disorders. Prepare a 7-point calibration curve (0.1–100 nM) in surrogate matrix using the ≥95% pure free acid converted to CoA ester or using the intact CoA standard. Apply stable isotope dilution with 13C3,15N1-pantothenate-labeled internal standard prepared via SILEC methodology [1]. Monitor MRM transition m/z 1246.3 → 428.2 (product ion: adenosine 5′-diphosphate). Reduced C34:6-CoA clearance in X-ALD patient cells manifests as 3- to 10-fold elevation relative to age-matched controls [2].

In Vitro ELOVL4 Enzyme Activity Assay for Stargardt Disease Drug Screening

Utilize (16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontahexaenoyl-CoA as the chain-elongation product readout in ELOVL4 functional assays. Incubate recombinant ELOVL4 microsomes with C32:5 n-3-CoA (50 μM) and malonyl-CoA (100 μM) for 30 min at 37°C. Terminate reaction with 1% trichloroacetic acid and quantify C34:6-CoA formation via LC-MS/MS. This assay distinguishes wild-type ELOVL4 from Stargardt disease-3 missense variants (e.g., 790delG, Y270X) which exhibit ≤5% residual elongase activity toward C32:5-CoA [3]. The compound enables high-throughput screening of pharmacological chaperones designed to restore mutant ELOVL4 function.

Method Validation and System Suitability Testing for VLCFA-CoA Lipidomics Platforms

Employ this compound as a system suitability standard during LC-MS lipidomics platform qualification. Inject 10 pmol on-column prior to each analytical batch to verify: (1) retention time reproducibility (CV < 2%), (2) peak shape (asymmetry factor 0.8–1.5), and (3) mass accuracy (< 5 ppm for [M+H]+ at m/z 1246.533). Documented stability of the lyophilized powder at -20°C for ≥12 months supports its use as a longitudinal quality control reference across multi-site clinical studies. Failure to meet these criteria indicates column degradation or mobile phase preparation errors that would compromise quantitation of endogenous VLC-PUFA-CoA species.

Peroxisomal β-Oxidation Flux Measurements in ABCD1-Deficient Cell Models

Quantify peroxisomal β-oxidation capacity in ABCD1-knockout HEK293 or patient-derived fibroblasts using C34:6-CoA as the terminal substrate. Incubate intact cells or digitonin-permeabilized cells with 13C-labeled C34:6-CoA (50 μM) for 4–6 hours (extended incubation required due to reduced Vmax relative to C22 substrates [4]). Monitor production of chain-shortened C32:5-CoA and C30:4-CoA via high-resolution Orbitrap MS. In ABCD1-null cells, C34:6-CoA oxidation is reduced by 60–80% relative to wild-type, directly confirming the functional defect in peroxisomal VLCFA import [2]. This assay provides a pharmacodynamic biomarker for evaluating efficacy of ABCD1 gene therapy or small-molecule correctors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontahexaenoyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.